3-Hydroxy-N,N-dimethylpropanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Hydroxy-N,N-dimethylpropanamide often involves the oxidation of precursors, such as hydroxypivaldehyde, using hydrogen peroxide under specific conditions to achieve desired products. For instance, Jiang Nan-zhe (2004) explored the synthesis of 3-hydroxy-2,2-dimethylpropionc acid, a closely related compound, by optimizing reaction temperature and concentration parameters (Jiang Nan-zhe, 2004).
Molecular Structure Analysis
Understanding the molecular structure of 3-Hydroxy-N,N-dimethylpropanamide and related compounds is crucial for their application. X-ray crystallography and other spectroscopic methods are commonly used to determine their precise molecular geometry. For example, the synthesis and crystal structure analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide provided insights into its molecular docking and potential as a cyclooxygenase-2 inhibitor, showcasing the detailed structural analysis that can be applied to 3-Hydroxy-N,N-dimethylpropanamide derivatives (B. Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of 3-Hydroxy-N,N-dimethylpropanamide are influenced by its functional groups, leading to various chemical reactions. For instance, the synthesis of 4,4-Dimethyl-3-isoxazolidinone from 3-Chloro-N-hydroxy-2,2-dimethylpropanamide(Ⅳ) highlights the compound's versatility in forming different chemical structures under specific conditions (Yang Gui-qiu & Yu Chun-rui, 2004).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of borylated cyclobutanes .
Summary of the Application
Borylated cyclobutanes are of significant interest in contemporary research due to their presence in modern bioactive compounds and their potential for further functionalization . The synthesis of these compounds typically involves a [2 + 2]-cycloaddition .
Methods of Application or Experimental Procedures
The synthesis of borylated cyclobutanes was achieved through a one-step approach involving a thermal [2 + 2]-cycloaddition between vinyl boronates and in situ-generated keteniminium salts . This process was found to be more efficient than previous methods, which required more active partners or catalysts .
Results or Outcomes
The result of this process is the successful synthesis of borylated cyclobutanes . While the exact yield and statistical analyses were not provided in the source, the method was described as a significant improvement over previous approaches .
properties
IUPAC Name |
3-hydroxy-N,N-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-6(2)5(8)3-4-7/h7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVPZBDCQLTDHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337294 | |
Record name | 3-Hydroxy-N,N-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-N,N-dimethylpropanamide | |
CAS RN |
29164-29-2 | |
Record name | 3-Hydroxy-N,N-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-N,N-dimethylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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